Praseodymium boride

Description

Properties

IUPAC Name |

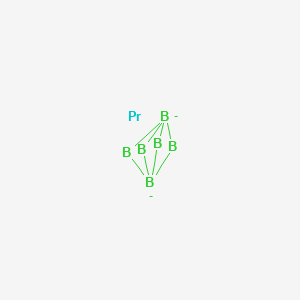

praseodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Pr/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLCQVPANRZWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Pr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-27-4 | |

| Record name | Praseodymium boride (PrB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystal Growth Techniques for Praseodymium Borides

Bulk Synthesis Approaches

Solid-State Reaction Pathways

Solid-state reactions represent a fundamental approach to synthesizing praseodymium borides, typically involving the direct interaction of solid precursors at elevated temperatures. One common pathway utilizes a mixture of rare earth oxides (RExOy), boron carbide (B4C), and a reducing agent like aluminum (Al). This reaction, conducted at high temperatures (e.g., 1773 K), followed by alkaline leaching, has successfully yielded single-phase Praseodymium hexaboride (PrB6). jst.go.jp Another solid-state method involves reacting rare earth oxides with boron carbide and calcium (Ca) at approximately 1573 K. This process has been employed to produce Ca-doped rare earth tetraborides and hexaborides, including praseodymium-based compounds. researchgate.net The direct reaction between elemental praseodymium and boron, represented by the stoichiometry Pr + 6B → PrB6, is a straightforward solid-state synthesis route for Praseodymium hexaboride. wikipedia.org

Table 1: Solid-State Reaction Pathways for Praseodymium Borides

| Precursors | Reaction Temperature | Atmosphere | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| PrxOy, B4C, Al | 1773 K | Not specified | PrB6 | jst.go.jp |

| PrxOy, B4C, Ca | 1573 K | Not specified | Ca-doped PrB4 | researchgate.net |

Borothermal and Carbothermal Reduction Processes

Borothermal and carbothermal reduction methods are employed to synthesize praseodymium borides, often starting from praseodymium oxides. Carbothermal reduction, which uses carbon as a reducing agent in the presence of boron or boron compounds, is a well-established technique. For instance, carbothermal reduction using mixtures of rare earth oxides, boron, and carbon has been investigated for the synthesis of hexaborides, suggesting its applicability to praseodymium borides. researchgate.net Borothermal reduction, typically involving the reduction of metal oxides by boron or boron-containing compounds, is also a recognized method, particularly for the formation of dodecaborides, and has been applied to praseodymium-containing systems. google.com A combined approach involves reacting rare earth oxides with boron carbide and aluminum at high temperatures (1773 K), which can be viewed as a carbothermal reduction coupled with metallothermic reduction by aluminum, followed by a leaching step to isolate the boride product. jst.go.jp

Table 2: Borothermal and Carbothermal Reduction Processes for Praseodymium Borides

| Precursors | Reducing Agent | Conditions | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| PrxOy | B4C, Al | 1773 K, followed by alkaline leaching | PrB6 | jst.go.jp |

| PrxOy | B, C | Not specified | REB6 (general) | researchgate.net |

High-Pressure and High-Temperature Synthesis (HPHT) Utilizing Diamond Anvil Cells

High-Pressure and High-Temperature (HPHT) synthesis, often employing diamond anvil cells (DACs) or multianvil apparatus, is a powerful technique for accessing materials under extreme conditions that may not be achievable through ambient pressure methods. While direct synthesis of praseodymium borides using diamond anvil cells is not extensively detailed in the provided literature, HPHT methods have been successfully applied to related praseodymium compounds. For example, praseodymium orthoborate (λ-PrBO3) was synthesized using a Walker-type multianvil apparatus at pressures of 3 GPa and temperatures of 800 °C. researchgate.net The general utility of diamond anvil cells for high-pressure synthesis of various inorganic materials, including oxides, under pressures up to 45 GPa and temperatures up to 2300 °C is well-established. google.com Furthermore, certain dodecaborides, such as HfB12 and ThB12, are known to require high pressures (e.g., 6.5 GPa) and temperatures (e.g., 1660 °C) for their formation, indicating that specific praseodymium boride phases might also benefit from or necessitate HPHT conditions for synthesis or stabilization. google.com

Table 3: HPHT Synthesis and Diamond Anvil Cell Techniques for Praseodymium Compounds

| Precursors | Pressure (GPa) | Temperature (°C) | Apparatus | Resulting Phase(s) | Citation |

|---|---|---|---|---|---|

| Pr6O11, B2O3, PrF3 | 3 | 800 | Walker-type multianvil | λ-PrBO3 | researchgate.net |

| Various materials | 7.5 - 45 | 900 - 2300 | Diamond anvil cell | Various oxides | google.com |

Arc Melting and Electron Beam Zone Smelting Methods

Arc melting is a widely utilized technique for the preparation of polycrystalline rare-earth borides, particularly tetraborides like Praseodymium tetraboride (PrB4). This process involves melting a mixture of elemental praseodymium and boron powder, often with a slight excess of boron to compensate for potential losses, under an inert argon atmosphere. mdpi.com Arc melting from elemental precursors is also a standard method for synthesizing dodecaborides. google.com Electron beam zone melting, a sophisticated zone melting technique, is employed for growing high-quality single crystals and achieving material purification. While specific applications to praseodymium borides are not extensively detailed, it is a recognized method for producing single crystals of metallic rare-earth tetraborides and is generally suitable for materials with high melting points due to the focused energy of the electron beam. mdpi.comgoogle.comwebsite-files.com

Table 4: Arc Melting and Electron Beam Zone Smelting Methods for Praseodymium Borides

| Precursors | Method | Atmosphere | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| Pr, B | Arc Melting | Argon | PrB4 | mdpi.com |

| Pr, B | Arc Melting | Not specified | Dodecaborides | google.com |

Combustion Synthesis Techniques

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid, exothermic process for producing refractory materials. This technique has been successfully applied to the synthesis of various rare earth borides, including Ytterbium hexaboride (YbB6). hqcheme.com Patent literature also indicates methods for preparing "this compound nano line," which can be associated with combustion synthesis or similar rapid high-temperature processing techniques. google.comgoogle.com The general application of combustion synthesis for creating doped oxide materials underscores its versatility in producing advanced ceramic powders. researchgate.net

Table 5: Combustion Synthesis Techniques for Praseodymium Borides

| Precursors | Method | Conditions | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| Yb, B | Combustion Synthesis | Not specified | YbB6 | hqcheme.com |

Spark Plasma Sintering for Densification

Spark Plasma Sintering (SPS) is an advanced consolidation technique that utilizes pulsed DC current to rapidly heat and sinter powdered materials. This process promotes rapid densification, often at lower temperatures and shorter times compared to conventional sintering, leading to dense microstructures and potentially unique material properties. google.comresearchgate.net While SPS is primarily recognized for densification, it can also be employed in reactive synthesis. For instance, high-entropy rare earth tetraborides have been synthesized through in-situ reactive spark plasma sintering. researchgate.net The method is also noted for producing high-density zirconium diboride blocks. google.com Consequently, SPS offers a viable route for consolidating this compound powders into dense, functional bodies, potentially enabling the synthesis of specific phases or enhanced material performance.

Table 6: Spark Plasma Sintering (SPS) for this compound Densification and Synthesis

| Precursors | Method | Parameters | Resulting Phase(s) | Citation |

|---|---|---|---|---|

| Rare-earth elements, B | Reactive Spark Plasma Sintering | Not specified | High-entropy rare earth tetraborides | researchgate.net |

| Zr, B | Spark Plasma Sintering (for densification) | Not specified | High-density ZrB2 blocks | google.com |

Compound Index:

this compound (PrBx)

Praseodymium hexaboride (PrB6)

Praseodymium tetraboride (PrB4)

Praseodymium dodecaboride (PrB12)

Rare earth borides (REBx)

Lanthanum hexaboride (LaB6)

Cerium hexaboride (CeB6)

Neodymium hexaboride (NdB6)

Samarium hexaboride (SmB6)

Europium hexaboride (EuB6)

Ytterbium hexaboride (YbB6)

Gadolinium boride (GdB4)

Terbium boride (TbB4)

Dysprosium boride (DyB4)

Holmium boride (HoB4)

Erbium boride (ErB4)

Thulium boride (TmB4)

Lutetium boride (LuB4)

Hafnium boride (HfB12)

Thorium boride (ThB12)

Praseodymium orthoborate (λ-PrBO3)

Crystallographic and Structural Investigations of Praseodymium Borides

Phase Identification and Stoichiometric Forms

The interaction between praseodymium and boron gives rise to several stable binary compounds, each characterized by a unique crystal structure. The primary phases identified include praseodymium hexaboride (PrB₆), praseodymium tetraboride (PrB₄), and praseodymium dodecaboride (PrB₁₂), alongside higher boride phases.

Praseodymium hexaboride (PrB₆) is a well-characterized compound that crystallizes in the cubic crystal system. wikipedia.org It is isostructural with calcium hexaboride (CaB₆), adopting the space group Pm3m. wikipedia.org The structure consists of a three-dimensional network of B₆ octahedra, with the praseodymium atoms located in the interstitial sites. This arrangement results in a simple cubic lattice of Pr atoms with the B₆ octahedra situated at the body center. The lattice parameter for PrB₆ has been determined to be approximately a = 0.4129 nm. wikipedia.org

| Crystal System | Space Group | Lattice Parameter (a) |

|---|---|---|

| Cubic | Pm3m | 0.4129 nm |

Praseodymium tetraboride (PrB₄) exhibits a different structural motif compared to the hexaboride. It crystallizes in the tetragonal system with the space group P4/mbm. This structure is isostructural with thorium tetraboride (ThB₄). The boron atoms in PrB₄ form a more complex framework consisting of interconnected B₆ octahedra and B₂ pairs, creating channels in which the praseodymium atoms reside. The lattice parameters for this tetragonal structure are a = 0.7242 nm and c = 0.4119 nm.

| Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) |

|---|---|---|---|

| Tetragonal | P4/mbm | 0.7242 nm | 0.4119 nm |

Praseodymium dodecaboride (PrB₁₂) represents a boron-rich phase that can be synthesized under high-pressure conditions. It adopts the UB₁₂-type crystal structure, which is a face-centered cubic (FCC) arrangement belonging to the space group Fm-3m. The fundamental building blocks of this structure are B₁₂ cuboctahedra. These B₁₂ clusters and the praseodymium atoms form a rock salt-like (NaCl) crystal structure.

| Crystal System | Space Group | Structural Type |

|---|---|---|

| Cubic | Fm-3m | UB₁₂ |

In addition to the more common boride phases, praseodymium can form higher borides with very large boron-to-metal ratios, such as PrB₆₆. These compounds are isostructural with other rare-earth higher borides like YB₆₆. The crystal structure of these compounds is face-centered cubic, belonging to the space group Fm-3c. A defining feature of this structure is the presence of a "super-icosahedron," which is a complex arrangement of 12 B₁₂ icosahedra surrounding a central B₁₂ icosahedron.

| Crystal System | Space Group | Structural Type |

|---|---|---|

| Cubic | Fm-3c | YB₆₆ |

Praseodymium is also a component in more complex ternary and quaternary boride systems. An example is the RERu₄B₄ family of compounds (where RE represents a rare-earth element). The crystal structures of these materials are characterized by networks of transition metal (in this case, ruthenium) and boron atoms. Striking structural motifs within these compounds include Ru₄ tetrahedra and B₂ dumbbells. These features create a framework that accommodates the rare-earth ions.

Recent research has explored the structure of praseodymium-doped boron nanoclusters. These represent a departure from traditional crystalline solids. For instance, the PrB₇⁻ cluster has been shown to possess a half-sandwich structure with C₆ᵥ symmetry. In this configuration, the praseodymium atom is coordinated to a planar B₇ ring. Other identified clusters include PrB₈⁻. Theoretical studies have also proposed stable, larger structures such as a tubular-shaped PrB₃₀ cluster, which could serve as a building block for boron-based nanotubes.

Structural Analysis Techniques

A multi-faceted approach utilizing various analytical methods is crucial for a comprehensive understanding of the structural characteristics of praseodymium borides, from the atomic to the microstructural level.

X-ray diffraction stands as a fundamental tool for the structural characterization of praseodymium borides. Powder XRD is routinely used to identify crystalline phases and assess sample purity. For instance, the formation of REH3 (where RE = Pr) as a precursor for borohydride (B1222165) synthesis is confirmed using powder XRD. unito.it Rietveld refinement of powder XRD data is a powerful method for determining and refining crystal structures. This technique has been applied to various praseodymium compounds to obtain detailed structural information. researchgate.netuni-hannover.de

Single-crystal XRD provides even more precise structural data, allowing for the accurate determination of atomic positions and bond lengths. The crystal structures of praseodymium trirhodium diboride (PrRh₃B₂) have been refined using single-crystal X-ray diffraction data, revealing important details about their atomic arrangements. nih.gov Similarly, the structure of a high-pressure praseodymium fluoride (B91410) borate (B1201080) was determined using single-crystal X-ray diffraction. researchgate.netnih.gov

In-situ XRD techniques are invaluable for studying structural changes as they occur under varying conditions, such as temperature or pressure. In-situ synchrotron radiation X-ray powder diffraction (SR-XRPD) has been employed to investigate the polymorphic transitions in praseodymium borohydride, providing real-time insights into the structural transformations. unito.itunito.it

| Compound | XRD Technique | Key Findings | Reference |

|---|---|---|---|

| Praseodymium Borohydride (Pr(BH₄)₃) | In-situ SR-XRPD, Powder XRD, Neutron Powder Diffraction | Investigation of polymorphic transformations and refinement of crystal structures using the Rietveld method. | unito.itunito.itrsc.org |

| Praseodymium Trirhodium Diboride (PrRh₃B₂) | Single-Crystal XRD | Refinement of the crystal structure, providing precise atomic positions. | nih.gov |

| Praseodymium Fluoride Borate | Single-Crystal XRD | Structure determination of a high-pressure synthesized compound. | researchgate.netnih.gov |

| Praseodymium Orthoscandate (PrScO₃) | Powder XRD, Single-Crystal XRD | Rietveld refinement of the crystal structure. | researchgate.netuni-hannover.de |

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the characterization of materials at the nanoscale. TEM is instrumental in observing the internal structure of materials, including crystallographic defects and the morphology of nanostructures. For instance, nanostructured praseodymium oxides have been prepared and characterized, with the size of the nanocrystalline domains being in the range of tens of nanometers. acs.org TEM techniques are essential for a comprehensive nanoscale analysis of nanomaterials, providing insights into their properties that are not accessible with other methods. researchgate.net

The precise determination of crystal structures is achieved through refinement techniques, most notably the Rietveld method, applied to XRD data. mdpi.com This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details. The crystal structures of numerous praseodymium compounds, including borides and borohydrides, have been successfully refined using this approach. unito.itunito.it For example, the crystal structure of praseodymium orthoscandate (PrScO₃) was refined from both powder and single-crystal X-ray data. researchgate.netuni-hannover.de

| Compound | Refinement Method | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Pr(BH₄)₃S(CH₃)₂ | Rietveld Refinement (XRPD and NPD data) | - | - | unito.itunito.itrsc.org |

| PrRh₃B₂ | Single-Crystal XRD Refinement | Hexagonal | P6/mmm | nih.gov |

| PrScO₃ | Rietveld Refinement (Powder and Single-Crystal XRD) | Orthorhombic | Pnma | researchgate.netuni-hannover.de |

| BaBi₂Nb₂O₉ (Pr-doped) | Rietveld Refinement (XRD) | Tetragonal | I4/mmm | mdpi.com |

Doping-Induced Structural Modifications and Phase Stability

The introduction of dopant atoms into the crystal lattice of praseodymium borides can lead to significant structural modifications and influence phase stability. Doping can alter lattice parameters, induce strain, and in some cases, lead to the formation of new phases.

Pressure-Induced Structural Phase Transformations

The application of high pressure can induce profound changes in the crystal structure of materials, leading to phase transformations. These transformations can result in denser atomic packing and novel electronic and physical properties.

High-pressure studies on praseodymium metal have revealed a sequence of structural phase transitions. bohrium.comdesy.de While specific high-pressure XRD data on praseodymium borides is less common, related compounds offer insights. For example, a praseodymium fluoride borate with a complex apatite-type superstructure was synthesized under high-pressure/high-temperature conditions. researchgate.netnih.gov Studies on praseodymium superhydrides have also shown the formation of new phases under megabar pressures, as identified by synchrotron X-ray diffraction. nih.gov Electrical resistivity measurements on PrB₆ have indicated the occurrence of pressure-induced phase transitions, although the detailed structural changes were not elucidated in that particular study. jst.go.jp The exploration of materials under high pressure is a burgeoning field that promises the discovery of new phases with unique properties. osti.gov

Electronic Structure and Chemical Bonding in Praseodymium Borides

Theoretical Frameworks for Electron Correlation Phenomena

Understanding the properties of praseodymium borides necessitates sophisticated theoretical models that can accurately account for strong electron correlations, particularly those involving the Pr 4f electrons. Standard theoretical approaches are often insufficient, requiring the application of more advanced computational frameworks.

Density Functional Theory (DFT) is a principal tool for investigating the structural and electronic properties of praseodymium borides. nih.govacs.org It offers a balance between computational cost and accuracy, enabling the study of various praseodymium boride clusters and solid-state compounds. aip.org DFT calculations, often augmented with methods to handle strong correlations (like the DFT+U approach), have been used to predict stable structures, analyze chemical bonding, and determine the electronic ground states of these materials. sci-hub.st

Research findings from DFT studies include:

Structural Prediction: For medium-sized praseodymium-doped boron clusters (PrBn, n=7–16), a combination of structure prediction algorithms and DFT calculations has identified half-sandwich geometries as the lowest-energy states. nih.govacs.org

Chemical Bonding Analysis: In neutral PrB7 and PrB13 clusters, chemical bonding analysis revealed that their stability originates from interactions between the Pr 5d and B 2p orbitals. nih.govacs.org Similarly, in the LnB6 series, the boron framework is held together by B 2sp orbitals, which in turn bond with the lanthanide atoms through mixed covalent-ionic interactions. sci-hub.st

Unusual Oxidation States: DFT calculations have been instrumental in identifying unusual oxidation states for praseodymium in certain boride clusters. For instance, Pr was found to exhibit a +2 oxidation state in PrB3− and a +1 state in PrB4−. wpmucdn.com

Solid-State Properties: For crystalline borides like PrB2, DFT has been used to investigate structural, mechanical, and thermal properties, indicating that the hexagonal AlB2-type structure is the most stable. iaea.org For the LnB6 series, DFT+U calculations have been crucial for understanding their magnetic properties and electronic structure. sci-hub.st

Summary of DFT Studies on Praseodymium Borides

| System | DFT Method | Key Findings | Reference |

|---|---|---|---|

| PrBn (n=7–16) clusters | DFT with CALYPSO structure prediction | Half-sandwich geometries are preferred. Stability arises from Pr 5d and B 2p orbital interactions. | nih.govacs.org |

| PrB2 | DFT | Calculated structural, mechanical, and thermal properties; hexagonal AlB2-type structure found to be most stable. | iaea.org |

| PrB3− and PrB4− clusters | DFT (PBE0) | Revealed unusually low oxidation states for Pr (+II in PrB3− and +I in PrB4−). | wpmucdn.com |

| LnB6 (including PrB6) | DFT+U | Analyzed electronic structure and bonding; Pr 4f electrons are decisive for magnetic properties. | sci-hub.st |

| PrB2− | DFT and TDDFT | Identified a C2v triangular structure; analyzed electronic structure and chemical bonding leading to a doubly aromatic molecule. | rsc.org |

While DFT is widely used, ab initio and wavefunction-based quantum chemistry methods provide a higher level of theory for more accurate calculations of electronic structure, especially for systems where electron correlation is paramount. iastate.eduolemiss.edu These methods, which include techniques like Coupled Cluster (CC) and multireference calculations, are often employed to verify DFT results and to study complex phenomena that DFT may not adequately describe. wpmucdn.comrsc.org

Key applications and findings include:

High-Accuracy Calculations: For small clusters like PrB3− and PrB4−, multireference ab initio methods are required to accurately calculate their energies due to the complex electronic structures. wpmucdn.com

Structure and Bonding of Novel Clusters: The investigation of the PrB7− cluster combined photoelectron spectroscopy with quantum chemistry calculations to elucidate its half-sandwich structure and bonding, describing it as a PrII[η7-B73−] complex. nih.gov

Doubly Aromatic Systems: A joint experimental and quantum chemical study of PrB2− revealed a doubly aromatic triatomic molecule, a rare feature for lanthanides which typically have highly contracted 4f orbitals. rsc.org The calculations showed the molecule has a C2v triangular structure with a trivalent Pr(III, f2) center. rsc.org

Validation of Isomers: For LaB8− and PrB8−, Coupled Cluster [CCSD(T)] calculations were used to determine that a 3D isomer with Cs symmetry is the global minimum, while a half-sandwich C7v structure is a low-lying isomer. nih.gov

Correlation Matrix Renormalization Theory (CMRT) is a fully ab initio method developed specifically for strongly correlated electron systems. aps.orgosti.gov Unlike DFT+U, it does not require adjustable parameters, working directly with real Coulomb interactions. iastate.eduosti.gov CMRT has been applied to study fcc praseodymium to understand the role of its correlated 4f electrons. aps.orgosti.gov The theory is based on the Gutzwiller approximation, which posits that the electronic motions of bare and correlated systems are related by a renormalization prefactor. iastate.edu Studies on fcc Pr using CMRT have successfully calculated its total energy in a paramagnetic ground state and shown good agreement with experimental data on the pressure-volume dependence. aps.orgosti.gov Furthermore, CMRT results have shown consistency with other advanced theoretical methods, such as the local density approximation + dynamical mean-field theory (LDA+DMFT). aps.orgosti.gov

Quantum Monte Carlo (QMC) methods are among the most accurate ab initio techniques for systems with strong electron correlations. iastate.edu These stochastic methods can provide benchmark results for ground-state properties of many-body quantum systems. Techniques like Diffusion Monte Carlo (DMC) are particularly powerful for studying electron correlation in materials. researchgate.net While specific applications of QMC to praseodymium borides are not widely documented, the method is recognized as a crucial tool for understanding strongly correlated electron systems in general. iastate.eduarxiv.org For example, QMC has been used to study the quasiparticle effective mass in the two-dimensional uniform electron liquid, a model system for exploring electron-electron interactions. arxiv.org Given the strongly correlated nature of Pr 4f electrons, QMC represents a frontier method for achieving high-accuracy predictions for this compound properties.

Analysis of Praseodymium 4f Electron Contributions

The 4f electrons of praseodymium are central to the electronic and magnetic properties of its compounds. britannica.com Although they are radially contracted and often considered part of the core, their partial filling and strong correlation lead to complex behaviors that define the character of praseodymium borides. wikipedia.orgmpie.de

The electronic configuration of a neutral praseodymium atom is [Xe]4f36s2. americanelements.comperiodictableguide.com In compounds, it most readily forms the +3 oxidation state (4f2 configuration), but +2, +4, and even +5 states are known, reflecting the instability and accessibility of different f-electron configurations. britannica.comwikipedia.orgchemrxiv.org This variability is a hallmark of the early lanthanides, where the nuclear charge is still low enough to allow for the removal of more than three electrons. wikipedia.org

Key research findings on the role of 4f electrons include:

Driving Magnetic Properties: The partially filled 4f shells are the primary source of magnetism in praseodymium compounds. sci-hub.st In the Pr2B8 inverse sandwich complex, each Pr atom retains two 4f electrons. pnas.org These, combined with two unpaired electrons in delocalized (d-p)δ orbitals, result in a neutral molecule with six unpaired spins that couple ferromagnetically to produce a high-spin septuplet ground state. pnas.org

Influence on Stability and Bonding: The stability of different electronic configurations is a delicate balance. In Pr2B8, the ...(d–p)δ2Pr(4f2)Pr(4f2) configuration is significantly more stable than an alternative configuration where a 4f electron is promoted. pnas.org In high-oxidation-state Pr(V) compounds, the quasi-degenerate Pr valence 4f orbitals play a fundamental role in the electronic structural stability. researchgate.net

Low Oxidation States in Boride Clusters: The interaction with aromatic boron ligands can stabilize unusually low oxidation states. In the PrB7− half-sandwich, chemical bonding analysis indicates a PrII center with a 4f26s1 open-shell configuration. nih.gov Upon electron detachment, it forms a highly stable neutral PrB7 cluster with Pr in its common +3 state. nih.gov

Correlation Effects under Pressure: Studies on elemental Pr using CMRT revealed that the local charge fluctuation of the 4f electrons shows a distinct change in behavior in the region of volume collapse under pressure, indicating a switch in their correlation nature. aps.orgosti.gov

Praseodymium Oxidation State and 4f Configuration in Various Boride Species

| Species | Pr Oxidation State | Pr Electronic Configuration | Key Structural/Bonding Features | Reference |

|---|---|---|---|---|

| PrB2− | +3 | 4f2 | Doubly aromatic, C2v triangular molecule | rsc.org |

| PrB3− | +2 | - | Planar structure with two Pr-B σ bonds | wpmucdn.com |

| PrB4− | +1 | - | Planar structure, first monovalent Ln(I) boride observed | wpmucdn.com |

| PrB6 | +3 | 4f2 | Cubic crystal structure with B6 octahedra | sci-hub.st |

| PrB7− | +2 | 4f26s1 | Half-sandwich complex with a planar, aromatic B73− ligand | nih.gov |

| Pr2B8 | - | Each Pr has a 4f2 configuration | Inverse sandwich complex with a septuplet ground state | pnas.org |

Valence Fluctuation Phenomena (e.g., Pr³⁺ / Pr⁴⁺ / Pr⁵⁺ States)

The electronic properties of praseodymium borides are strongly influenced by the valence state of the praseodymium ion. Praseodymium typically exhibits a +3 oxidation state in its compounds, as the energy required to remove further electrons is generally high. wikipedia.org However, due to its position early in the lanthanide series, the nuclear charge is low enough and the 4f subshell energy high enough to permit the removal of a fourth electron, leading to a +4 state. wikipedia.org While the +5 state is theoretically possible, the common valence states observed in praseodymium compounds are Pr³⁺ and Pr⁴⁺.

In the context of praseodymium-doped boron clusters, fascinating valence behaviors emerge. Studies on PrB₇⁻ clusters have revealed an uncommon Pr(II) oxidation state. wpmucdn.comnih.gov This is attributed to the specific electronic configuration (4f²6s¹) adopted by the praseodymium atom within the cluster. wpmucdn.comnih.gov Upon electron detachment, the neutral PrB₇ cluster transitions to a highly stable state where praseodymium adopts its more common +3 oxidation state. nih.gov This change in oxidation state from Pr(II) to Pr(III) is accompanied by geometric changes in the cluster. wpmucdn.com

Valence fluctuations between Pr³⁺ and Pr⁴⁺ have been observed in other praseodymium compounds, such as oxides, where a fraction of Pr³⁺ ions can oxidize to a hybridized configuration involving 4f¹ states (Pr⁴⁺). arxiv.org This phenomenon of mixed valency is crucial as it directly impacts the material's electronic and magnetic properties. While the +5 state for praseodymium has been suggested in older literature, particularly in the context of oxides like Pr₂O₅, the most definitively established oxidation states remain +3 and +4. archive.orgvdoc.pub

Table 1: Observed Oxidation States of Praseodymium in Various Compounds

| Compound/Cluster | Praseodymium Oxidation State | Method of Observation | Reference |

|---|---|---|---|

| PrB₇⁻ | Pr(II) (4f²6s¹) | Photoelectron Spectroscopy & Quantum Chemistry | wpmucdn.comnih.gov |

| PrB₇ (neutral) | Pr(III) | Quantum Chemistry | nih.gov |

| Pr₀.₅Ca₀.₅CoO₃ | Mixed Pr³⁺/Pr⁴⁺ | X-ray Absorption Spectroscopy | arxiv.org |

| PrO₂ | Pr(IV) | General Chemistry | archive.orgvdoc.pub |

Hybridization with Boron and Conduction Electron Orbitals

The chemical bonding in praseodymium borides is characterized by significant hybridization between the orbitals of praseodymium and boron atoms. The stability of these compounds often stems from the interaction between the praseodymium 5d orbitals and the boron 2p orbitals. nih.gov In lanthanide-boron clusters, the interaction extends to the lanthanide 5d orbitals and the delocalized σ and π group orbitals of the boron rings. nsf.govpnas.org This hybridization is more significant with the extended 2s/2p valence orbitals of boron compared to hydrocarbon rings, making boron clusters effective ligands for lanthanides. nsf.gov

The conduction electrons, particularly in metallic borides, play a vital role. These electrons occupy the conduction bands formed by the overlap of atomic orbitals. In rare-earth hexaborides, which serve as a model for PrB₆, the conduction bands are typically formed from the rare-earth 5d and boron 2p states. aps.org The interaction of localized 4f electrons with these conduction electrons is a key aspect of the physics of these materials, leading to phenomena like the Kondo effect observed in systems like CeB₆. aps.org

Band Structure Calculations and Fermi Surface Topology

Band structure calculations are essential for understanding the electronic properties of praseodymium borides. These calculations, often performed using methods like density functional theory (DFT), reveal the arrangement of electron energy levels and the nature of the Fermi surface—the surface in momentum space that separates occupied from unoccupied electron states at absolute zero temperature.

For the broader family of rare-earth hexaborides (REB₆), band structure calculations and experimental investigations provide significant insights. In CeB₆, a related heavy-fermion compound, the electronic structure near the Fermi level is composed of dispersive 5d bands and flat 4f bands. aps.org The Fermi surface is characterized by large, oval-shaped pockets located around the X points of the Brillouin zone. aps.org In contrast, studies on LuB₁₂ have shown a Fermi surface intersected by two conduction bands, one of which is sphere-like. researchgate.net

The topology of the Fermi surface is critical as it dictates the transport properties of the material, such as electrical resistivity and magnetoresistance. tu-dresden.de The proximity of the Fermi energy to specific features in the band structure, like Weyl nodes or van Hove singularities, can lead to exotic electronic phenomena. tu-dresden.dearxiv.org While detailed experimental data specifically for the Fermi surface of praseodymium borides are sparse in the provided context, the studies on analogous compounds like CeB₆ and other rare-earth borides provide a strong framework for predicting their electronic behavior. aps.orgresearchgate.net

Table 2: Features of Fermi Surface Topology in Rare-Earth Borides

| Compound | Key Fermi Surface Features | Experimental/Theoretical Method | Reference |

|---|---|---|---|

| CeB₆ | Large oval-shaped pockets around the X points of the Brillouin zone. | Angle-Resolved Photoemission Spectroscopy (ARPES) | aps.org |

| LuB₁₂ | Two conduction bands intersecting the Fermi level; one forms a sphere-like surface. | Band Structure Calculations & Experimental Investigations | researchgate.net |

Charge Density Distribution and Bonding Characterization

The nature of chemical bonding in praseodymium borides is elucidated by analyzing the charge density distribution, which reveals how electrons are shared or transferred between atoms. This analysis helps to characterize the bonding as covalent, ionic, or a mixture of both.

Covalent Linkage Patterns and Boron Cluster Interactions

A defining feature of boron-rich borides is the formation of strong covalent bonds between boron atoms, leading to a variety of structural motifs such as chains, layers, and three-dimensional frameworks of boron clusters. nsf.govresearchgate.net These clusters can take the form of B₆ octahedra, B₇ rings, and B₈ rings. wpmucdn.compnas.orgresearchgate.net

In PrB₇⁻, the praseodymium atom is coordinated by a planar η⁷-B₇³⁻ ligand, which exhibits double aromaticity with six delocalized π and six delocalized σ electrons, contributing to its high stability. nih.gov The covalent interactions within the boron rings are strong, arising from occupied σs and σ(t)p orbitals. nsf.gov This robust covalent framework of the boron sublattice is a common feature in rare-earth borides. researchgate.net The interactions are not limited to simple two-center bonds; multi-center delocalized bonding is a key characteristic of these electron-deficient clusters. nsf.govacs.org

Metal-Boron Interatomic Bonding Schemes

The bonding between praseodymium and boron atoms is not purely covalent but has a significant ionic component, arising from charge transfer. acs.org Bader charge analysis, a method to partition charge density, shows that metal atoms like praseodymium typically lose electron density to the boron framework. wpmucdn.comacs.org For instance, in the PrB₇⁻ cluster, the praseodymium atom and the central boron atom are positively charged, having transferred electron density to the outer B₆ ring. wpmucdn.com

The covalent aspect of the metal-boron bond is primarily due to the hybridization of metal and boron orbitals. As established, the interaction between Pr 5d and B 2p orbitals is crucial for the stability of this compound clusters. nih.gov In some di-lanthanide boron clusters, a unique (d-p)δ bond, formed between the lanthanide 5dδ and the antibonding π orbital of the boron ring, provides extraordinary stability. pnas.org Therefore, the metal-boron bonding is best described as a polar covalent interaction, a mixture of covalent and ionic bonding, where delocalized electrons play a dominant role. acs.org The specific interatomic distances are determined by these complex bonding interactions. osti.govuni-muenchen.de

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | PrBₓ |

| Praseodymium Hexaboride | PrB₆ |

| This compound Cluster (anion) | PrB₇⁻ |

| This compound Cluster (neutral) | PrB₇ |

| Praseodymium(II) ion | Pr²⁺ |

| Praseodymium(III) ion | Pr³⁺ |

| Praseodymium(IV) ion | Pr⁴⁺ |

| Praseodymium(V) ion | Pr⁵⁺ |

| Praseodymium Oxide | PrO₂ |

| Praseodymium Sesquioxide | Pr₂O₃ |

| Praseodymium Oxide | Pr₆O₁₁ |

| Praseodymium Calcium Cobalt Oxide | Pr₀.₅Ca₀.₅CoO₃ |

| Boron Hydride | BH₃ |

| Cerium Hexaboride | CeB₆ |

| Lutetium Dodecaboride | LuB₁₂ |

Magnetic Phenomena and Quantum Ordering in Praseodymium Borides

Fundamental Mechanisms of Magnetic Ordering

The magnetic properties of Praseodymium boride are underpinned by several key quantum mechanical interactions. These mechanisms collectively determine the ground state and the nature of magnetic ordering at low temperatures.

The Kondo effect is a quintessential many-body phenomenon that describes the scattering of conduction electrons by localized magnetic impurities in a metallic host. This interaction leads to a characteristic increase in electrical resistivity at low temperatures. When extended to a dense, periodic array of magnetic ions, as in the case of PrB6, the system is referred to as a Kondo lattice.

In Kondo lattice systems, the localized 4f electrons of the rare-earth ions interact with the sea of conduction electrons. This interaction can lead to the formation of heavy fermions, where the quasiparticles behave as if they have a significantly enhanced effective mass. The competition between the Kondo effect, which favors a non-magnetic singlet ground state through the screening of local moments by conduction electrons, and the RKKY interaction, which promotes long-range magnetic order, is a central theme in the physics of these materials. While compounds like CeB6 and YbB12 are well-established examples of Kondo lattice systems, the manifestation of the Kondo effect in PrB6 is more nuanced. The potential for a quadrupolar Kondo effect, where the orbital degrees of freedom of the Pr3+ ion are screened by the conduction electrons, has been a subject of theoretical interest.

| Compound | Ground State | Key Phenomena |

|---|---|---|

| CeB6 | Γ8 Quartet | Kondo Lattice, Quadrupolar and Octupolar Ordering |

| PrB6 | Γ5 Triplet | Complex Magnetic Ordering, Multipolar Interactions |

| YbB12 | - | Kondo Insulator |

The Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction is an indirect exchange coupling between localized magnetic moments mediated by the conduction electrons in a metal. In rare-earth compounds like PrB6, the 4f electrons are well-shielded and localized, making direct exchange interactions between neighboring Pr3+ ions negligible. The RKKY interaction, therefore, becomes the dominant mechanism for establishing long-range magnetic order.

The process involves a localized magnetic moment polarizing the spins of the nearby conduction electrons. This spin polarization is not localized but propagates through the electron gas, oscillating in sign with distance. A second magnetic moment at a different location then interacts with this induced spin polarization, leading to an effective coupling between the two local moments. The strength and sign (ferromagnetic or antiferromagnetic) of the RKKY interaction depend on the distance between the magnetic ions and the electronic band structure of the material. This long-range and oscillatory nature of the RKKY interaction is responsible for the complex and often non-collinear magnetic structures observed in many rare-earth intermetallic compounds, including the intricate magnetic phases of PrB6.

In the crystal lattice of this compound, the Pr3+ ion is surrounded by a cage of boron atoms. The electrostatic field generated by these neighboring ions, known as the Crystalline Electric Field (CEF), has a profound impact on the magnetic properties of the material. The CEF lifts the degeneracy of the 4f electron energy levels of the Pr3+ ion, splitting them into a series of distinct energy levels.

For PrB6, which has a cubic crystal structure, the nine-fold degenerate J=4 multiplet of the Pr3+ ion is split into several levels. Crucially, experimental and theoretical studies have established that the ground state of the Pr3+ ion in PrB6 is a non-Kramers Γ5 triplet. The energy separation between this ground state and the excited CEF levels is a critical parameter that influences the magnetic anisotropy and the nature of the magnetic ordering at low temperatures. The CEF level scheme can be probed experimentally through techniques such as inelastic neutron scattering and measurements of specific heat and magnetic susceptibility.

| Ion | Compound | Crystal Structure | CEF Ground State |

|---|---|---|---|

| Pr3+ | PrB6 | Cubic | Γ5 Triplet |

Beyond the conventional magnetic dipole ordering, rare-earth compounds with degenerate CEF ground states, such as PrB6, can exhibit more exotic forms of "hidden" order involving higher-order multipoles of the 4f electron charge and spin distribution. These include electric quadrupoles (representing the aspherical shape of the electron cloud) and magnetic octupoles.

In PrB6, the Γ5 triplet ground state carries not only a magnetic dipole moment but also electric quadrupole and magnetic octupole moments. The interactions between these multipoles on neighboring Pr3+ ions can lead to a spontaneous ordering of these moments below a critical temperature, often preceding or coexisting with dipolar magnetic order. The rich magnetic phase diagram of PrB6 is a direct consequence of the competition and interplay between dipolar and multipolar (specifically quadrupolar) interactions. The presence of multipolar order can be subtle and is often not directly detectable by conventional unpolarized neutron diffraction. Specialized techniques such as resonant X-ray scattering and polarized neutron diffraction are required to probe these hidden order parameters. The collective excitations associated with this multipolar order are known as multipolar waves, which are analogous to spin waves (magnons) in conventional magnets.

Magnetic Transitions and Phase Diagrams

The interplay of the fundamental interactions described above leads to a series of magnetic phase transitions in this compound as a function of temperature and applied magnetic field. Neutron diffraction studies on single crystals of PrB6 have revealed a complex magnetic phase diagram. At a Néel temperature (TN) of approximately 6.9 K, PrB6 undergoes a transition into an incommensurate magnetic phase. Upon further cooling, a lock-in transition occurs at around 3.9 K to a commensurate non-collinear magnetic structure. This sequence of transitions is believed to be driven by a combination of nearest-neighbor dipole interactions and next-nearest-neighbor pseudo-dipole-type interactions, with the quadrupolar interaction playing a significant role in the nature of these transitions.

The collective excitations of the ordered magnetic moments in a crystal are known as spin waves or magnons. In systems with strong CEF effects, like PrB6, the low-energy excitations can be more complex and are often described as magnetic excitons. A magnetic exciton (B1674681) corresponds to the propagation of a CEF excitation from one ionic site to another through the inter-ionic exchange interactions.

The dispersion relation (the relationship between energy and momentum) of these magnetic excitons provides crucial information about the underlying exchange interactions and the CEF level scheme. Inelastic neutron scattering (INS) is the primary experimental technique used to map out the dispersion of these magnetic excitations. In the context of rare-earth borides, the magnetic excitation spectrum can reveal the presence of collective spin exciton modes. For a system like PrB6, with its Γ5 triplet ground state, the INS spectrum is expected to show dispersive modes corresponding to transitions from the ground state to excited CEF levels, modified by the exchange interactions. The study of these spin dynamics is essential for a complete understanding of the magnetic Hamiltonian that describes the complex ordered phases of this compound. While detailed studies of the magnetic excitation spectrum have been performed on the related compound CeB6, further in-depth INS investigations on PrB6 are crucial to fully elucidate its spin dynamics.

Antiferromagnetic, Ferromagnetic, and Ferrimagnetic Ordering

Praseodymium borides exhibit different types of magnetic ordering depending on their stoichiometry.

Praseodymium Tetraboride (PrB₄): This compound displays a complex sequence of magnetic phase transitions. Initially identified as a simple ferromagnet, more detailed studies have revealed a more nuanced behavior. PrB₄ is now understood to be an induced-moment system where the crystal electric field splits the 4f² multiplet of the Pr³⁺ ions into nine singlets. nih.gov At low temperatures, it undergoes a second-order transition into an antiferromagnetic (AFM) phase at a Néel temperature (Tₙ) of approximately 19.5 K. nih.govaps.org This is followed by a first-order transition at a Curie temperature (Tᴄ) of about 15.9 K into a ferromagnetic (FM) state. nih.govaps.org In its ferromagnetic ground state, PrB₄ has a significant saturation magnetization of up to 2.1 µB per Pr ion. nih.govaps.org The presence of both AFM and FM phases at different temperatures highlights the delicate balance of competing magnetic interactions within the material.

Praseodymium Hexaboride (PrB₆): In contrast to the tetraboride, PrB₆ exhibits a transition to a simple antiferromagnetic state at a Néel temperature of 7 K. ucl.ac.uk The magnetic structure of PrB₆ has been the subject of considerable investigation, with proposals including both commensurate and incommensurate arrangements. researchgate.net In the commensurate phase, magnetic moments are suggested to have opposite directions in neighboring planes. researchgate.net An incommensurate phase, characterized by a propagation vector of k = (1/4−δ, ±1/4, 1/2), is also observed, indicating a more complex, modulated magnetic structure. researchgate.net

The following table summarizes the magnetic ordering characteristics of PrB₄ and PrB₆.

| Compound | Magnetic Ordering Type(s) | Transition Temperature(s) | Key Characteristics |

| PrB₄ | Antiferromagnetic (AFM), Ferromagnetic (FM) | Tₙ ≈ 19.5 K (PM to AFM) Tᴄ ≈ 15.9 K (AFM to FM) | Induced-moment system; First-order AFM-to-FM transition. nih.govaps.org |

| PrB₆ | Antiferromagnetic (AFM) | Tₙ ≈ 7 K | Commensurate and incommensurate phases proposed. ucl.ac.ukresearchgate.net |

Magnetic Frustration and Quadrupole Interactions

The magnetic structures in rare-earth tetraborides, including PrB₄, are influenced by geometric frustration. The Pr³⁺ ions in the RB₄ structure form a Shastry-Sutherland lattice, a network of orthogonal dimers that is known to host frustrated magnetic interactions. aps.org In such a lattice, competing exchange interactions cannot all be satisfied simultaneously, which can suppress conventional magnetic ordering and lead to exotic ground states. arxiv.org

While direct studies on quadrupole interactions in PrB₄ are limited, research on the isostructural compound Neodymium Tetraboride (NdB₄) provides significant insights. In NdB₄, it has been shown that magnetic-quadrupole coupling plays an essential role in its unusual successive magnetic ordering under geometric frustration. aps.org This coupling between the magnetic dipole and the electric quadrupole moments of the 4f electrons, though typically weak, can become a determining factor when the dominant Heisenberg exchange interactions are cancelled out by the frustrated lattice geometry. aps.org Given the structural similarities and the complex magnetic behavior of PrB₄, it is highly probable that similar quadrupole interactions are crucial in defining its low-temperature magnetic phases.

Pressure and Temperature Dependence of Magnetic Phases

The magnetic phases of praseodymium borides are highly sensitive to temperature, as evidenced by the distinct transitions observed in PrB₄ and PrB₆.

In PrB₄ , specific heat and magnetization measurements clearly delineate the transitions from a paramagnetic state to an antiferromagnetic state at Tₙ ≈ 19.5 K, and subsequently to a ferromagnetic state at Tᴄ ≈ 15.9 K. aps.org The first-order nature of the AFM-to-FM transition is confirmed by the observation of a latent heat and thermal hysteresis of about 100 mK in specific heat measurements. aps.org

In PrB₆ , the transition to the antiferromagnetic state below Tₙ = 7 K is the primary temperature-dependent magnetic feature. Below this temperature, the system first enters an incommensurate magnetic phase before transitioning to a commensurate phase at approximately 4.2 K.

Despite the detailed understanding of the temperature dependence, there is a notable lack of experimental or theoretical studies on the pressure dependence of the magnetic phases in praseodymium borides. While the application of pressure is a powerful tool for tuning lattice parameters and modifying magnetic exchange interactions in many materials, its specific effects on the magnetic ordering temperatures and structures of PrB₄ and PrB₆ have not been reported in the scientific literature. iaea.org

Spectroscopic Probes of Magnetic States

Spectroscopic techniques that probe the interactions of neutrons and X-rays with the electrons and nuclei in a material are indispensable for elucidating the complex magnetic states of praseodymium borides.

Neutron Scattering Techniques (Elastic and Inelastic)

Neutron scattering is a premier technique for determining magnetic structures and excitations.

Elastic Neutron Scattering (Neutron Diffraction): This technique has been fundamental in studying the magnetic ordering in PrB₆. Single-crystal neutron diffraction experiments have been used to identify the magnetic propagation vectors associated with its antiferromagnetic phases. researchgate.net These studies have allowed for the proposal of both commensurate and incommensurate magnetic structures below its Néel temperature. researchgate.net For PrB₄, while specific neutron diffraction results are less detailed in available literature, the technique is essential for confirming the nature of its AFM and FM phases and is widely used for related tetraborides. aps.org

Inelastic Neutron Scattering (INS): INS is used to probe the magnetic excitations (magnons) and crystal electric field (CEF) levels. In PrB₆, INS studies have investigated the magnetic dynamic response above the magnetic ordering temperature and have mapped the dispersion of magnetic excitations within the ordered phases. core.ac.ukmdpi.com These measurements reveal the energy scales of the magnetic interactions. In one study, the lowest energy excitation mode was found to have a minimum energy of ~1.0 meV at the magnetic zone center. mdpi.com INS has also been instrumental in determining the CEF level scheme of the Pr³⁺ ion in various compounds, which is crucial for understanding the induced-moment magnetism in PrB₄.

Mössbauer Spectroscopy Investigations

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local magnetic environment of a specific isotope, most commonly ⁵⁷Fe. A review of the scientific literature indicates that while this technique has been applied to praseodymium-containing compounds that also include iron, such as Pr-Fe-B permanent magnets, it is not a technique that has been used to investigate the intrinsic magnetic properties of pure this compound (Pr-B) systems. This is because neither praseodymium nor boron has isotopes suitable for conventional Mössbauer spectroscopy.

X-ray Absorption Near Edge Structure (XANES) for Valence and Magnetic State Determination

X-ray Absorption Near Edge Structure (XANES) is an element-specific technique that provides information about the electronic state of the absorbing atom. It is particularly useful for determining the valence state of elements in a compound.

Studies on a wide range of praseodymium-containing materials, including oxides and complex borides, consistently use XANES at the Pr L-edge to confirm the valence state of the praseodymium ion. In these compounds, Pr is almost universally found to be in a stable trivalent (Pr³⁺) state with a 4f² electronic configuration. This trivalent state is the foundation for the magnetic phenomena observed in praseodymium borides. While XANES is primarily used for valence determination, related techniques like X-ray Magnetic Circular Dichroism (XMCD), performed at the same absorption edges, can directly probe the element-specific magnetic moments and are used to study the magnetic state of rare-earth ions in various materials.

Doping and Alloying Effects on Magnetic Properties and Superconducting Properties

The introduction of foreign atoms through doping or alloying into this compound compounds serves as a critical tool for tuning their complex magnetic ground states. By substituting elements at the praseodymium site or at other atomic positions within the crystal lattice, researchers can systematically alter the interplay of fundamental interactions, such as Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange, crystalline electric field (CEF) effects, and multipolar interactions. These modifications can lead to the suppression of existing magnetic orders, the emergence of new magnetic phases, and significant changes in magnetic transition temperatures. While superconductivity is not a characteristic feature of the primary this compound phases, doping is a common method explored to induce such quantum phenomena in related materials.

Magnetic Property Alterations in Doped Praseodymium Hexaboride (PrB₆)

Praseodymium hexaboride (PrB₆) is known for its complex magnetic phase diagram, which features both commensurate (C) and incommensurate (IC) magnetic ordering phases below its Néel temperature. researchgate.net The stability of these phases is governed by a delicate balance of interactions, making PrB₆ an ideal system for studying the effects of chemical substitution.

Non-Magnetic Lanthanum (La) Doping

Substituting non-magnetic La³⁺ ions for Pr³⁺ in Pr₁₋ₓLaₓB₆ acts as a magnetic dilution, directly probing the role of Pr-Pr interactions. Research shows that even small amounts of lanthanum have a profound impact on the magnetic ordering. The commensurate magnetic phase is rapidly suppressed with increasing La concentration. researchgate.net While PrB₆ and Pr₀.₉La₀.₁B₆ exhibit both C and IC phases at zero magnetic field, the C phase in Pr₀.₈La₀.₂B₆ is completely suppressed at H=0 and only reappears in applied magnetic fields above 6 Tesla. researchgate.net This suggests that the short-range antiferroquadrupolar (AFQ) interaction, which is sensitive to local disturbances and believed to be crucial for the C phase, is easily disrupted by doping. researchgate.net In contrast, the incommensurate magnetic ordering temperature (Tᵢ꜀₁) shows a dependence on the doping concentration that is similar to that observed in Nd₁₋ₓLaₓB₆, indicating that the IC phase arises from the more robust, long-range RKKY-type exchange interaction. researchgate.net

| Dopant Concentration (x) | Commensurate (C) Phase | Incommensurate (IC) Phase | Reference |

|---|---|---|---|

| 0.0 | Present | Present | researchgate.net |

| 0.1 | Present | Present | researchgate.net |

| 0.2 | Suppressed | Present | researchgate.net |

Magnetic Cerium (Ce) and Neodymium (Nd) Doping

Substituting other magnetic rare-earth elements introduces additional complexity. In the CeₓPr₁₋ₓB₆ system, a competition arises between the Oₓᵧ-type antiferroquadrupolar (AFQ) interactions favored by Ce³⁺ and the antiferromagnetic (AFM) exchange interactions. core.ac.uk In Ce₀.₇Pr₀.₃B₆, this competition leads to a suppression of the AFQ ordering temperature while increasing the Néel temperature relative to pure CeB₆. core.ac.uk This results in a novel magnetic phase diagram where an incommensurate magnetic phase (IC2) appears at 4.1 K. core.ac.uk

Studies on the related CeₓNd₁₋ₓB₆ solid solutions provide further insight. aps.org Pure NdB₆ exhibits a simple AFM structure, different from the complex orders in CeB₆ and PrB₆. aps.org However, the observation of similar noncollinear magnetic structures in PrB₆—which lacks the specific AFQ order of CeB₆—suggests that the magnetic ordering may not be driven solely by multipolar interactions. aps.org An alternative theory proposes that topological features of the Fermi surface, common to all light rare-earth hexaborides, play a decisive role in establishing these complex magnetic structures. aps.org

Alloying Effects in Praseodymium-Iron-Cobalt Borides

Alloying, particularly on the transition metal site, significantly modifies the magnetic properties of ternary and quaternary praseodymium borides. In studies of Pr(Fe₁₋ₓCoₓ)₂ and Pr₁₋ᵧTbᵧ(Fe₀.₄Co₀.₆)₂ alloys, chemical substitution was shown to be crucial for both structural stability and magnetic behavior.

| Property | Trend with Increasing Tb Content (y) | Reference |

|---|---|---|

| Lattice Constant | Decreases | researchgate.net |

| Magnetization | Decreases | researchgate.net |

| Curie Temperature (T꜀) | Increases | researchgate.net |

Doping in Other Praseodymium Borides and Superconductivity

Detailed research on the effects of doping and alloying in other this compound systems, such as the antiferromagnetic praseodymium tetraboride (PrB₄), is less prevalent in the reviewed literature. Furthermore, studies focused on inducing or modifying superconductivity in praseodymium borides through doping are not widely reported. While doping is a standard technique for inducing superconductivity in many material classes, its application and effects in the context of PrB₄, PrB₆, and related compounds remain an area open for further exploration.

Advanced Spectroscopic and Microscopic Characterization

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques crucial for determining the elemental composition, chemical states, and electronic band structure of materials. For praseodymium borides, these methods provide insights into the oxidation states of praseodymium and boron, the nature of chemical bonding, and the electronic density of states near the Fermi level.

Studies on amorphous praseodymium boride films have identified characteristic peaks in XPS spectra. The praseodymium 3d core level typically shows spin-orbit split peaks for the 3d₃/₂ and 3d₅/₂ states, observed around 955 eV and 934 eV, respectively osti.govacs.org. The boron 1s (B 1s) core level is usually found around 188.1 eV, a binding energy consistent with metal boride phases osti.govacs.org. For comparison, elemental boron typically exhibits a B 1s binding energy between 189.1 and 190.0 eV, while boron in oxides like B₂O₃ is found at higher energies (192.2–193.5 eV) acs.org. The presence of Pr³⁺ ions in mixed lanthanide borides like LaₓPr₁₋ₓB₆ has also been confirmed by XPS, indicating Pr³⁺ in Pr³⁺ sites researchgate.net. XPS can also reveal residual oxygen from post-growth oxidation or contaminants, and its sensitivity to surface composition allows for the determination of elemental ratios, such as the Pr:B ratio, which in some amorphous films has been reported as 1:5 osti.govacs.org.

UPS, often used in conjunction with XPS, probes the valence band electronic structure. For praseodymium-doped boron clusters, photoelectron spectroscopy (PES) has been employed to study their structure and bonding. For instance, in the PrB₇⁻ anion, PES measurements yielded an adiabatic electron detachment energy of 1.47(8) eV, with a significant energy gap between the first and second detachment features, suggesting a stable neutral PrB₇ cluster nih.gov. UPS is also valuable for determining the valence band maximum, which is critical for understanding semiconductor and photocatalytic properties mdpi.com.

Table 6.1.1: Representative XPS Binding Energies for Praseodymium Borides

| Element/Core Level | Binding Energy (eV) | Notes | Source(s) |

| Pr 3d₃/₂ | ~955 | Spin-orbit split component of Praseodymium 3d core level | osti.govacs.org |

| Pr 3d₅/₂ | ~934 | Spin-orbit split component of Praseodymium 3d core level | osti.govacs.org |

| B 1s | ~188.1 | Characteristic of metal boride phases; within 187.2–189.2 eV range | osti.govacs.org |

| Pr 3d₅/₂ | ~931.8 | For elemental Praseodymium; potential overlap with Cu 2p | thermofisher.com |

Raman Spectroscopy for Lattice Dynamics and Electronic Structure

Raman spectroscopy is a powerful tool for investigating the vibrational modes (phonons) within a material, which are directly related to its lattice dynamics and crystal structure. It can also provide information about electronic excitations and electron-phonon interactions, particularly in materials with complex electronic structures or magnetic ordering.

While direct Raman studies specifically on bulk praseodymium borides like PrB₆ or PrB₄ are not extensively detailed in the provided search results, the technique is broadly applied to metal borides. Raman spectroscopy is recognized for its ability to probe both phononic and electronic excitations, as well as various interactions such as electron-phonon and magnetic coupling taylorfrancis.com. In the context of rare-earth borides, Raman spectra can reveal information about the vibrational behavior of the boron framework and its interaction with the rare-earth ions taylorfrancis.comdntb.gov.ua. Changes in Raman peak positions, intensities, and linewidths with temperature or other external stimuli can indicate phase transitions or modifications in lattice dynamics ecnu.edu.cn. Furthermore, in magnetic materials, spin-phonon coupling can influence Raman response, potentially allowing for the tracking of magnetic phase transitions arxiv.org. For example, studies on other rare-earth compounds have shown how praseodymium doping can affect lattice dynamics by damping vibrations aps.org.

Energy-Dispersive X-ray Spectroscopy (EDS) and Auger Electron Spectroscopy (AES) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS) and Auger Electron Spectroscopy (AES) are complementary techniques used for elemental analysis and mapping. EDS is typically coupled with electron microscopy (SEM/TEM) and provides elemental composition information across a sample's surface or in cross-section. AES is also surface-sensitive and can provide elemental and chemical state information.

EDS analysis has been used to confirm the composition of various praseodymium-containing materials, including borate (B1201080) glasses researchgate.net and doped zirconia powders, where it showed homogeneous chemical composition and the incorporation of Pr³⁺ ions into the host lattice science.gov. In the study of ternary hexaborides like LaₓPr₁₋ₓB₆, EDS mapping indicated that praseodymium atoms occupied the lattice sites of lanthanum, confirming solid solution formation researchgate.net. Elemental mapping with EDS is invaluable for visualizing the spatial distribution of elements, identifying phase segregation, or confirming the uniformity of dopant distribution in composite materials researchgate.net.

Auger Electron Spectroscopy (AES) complements XPS in surface analysis. Data collected as a function of film depth using AES has revealed the uniformity of elemental ratios, such as the Pr/B ratio in amorphous this compound films osti.govacs.org. Both XPS and AES can detect the presence of residual oxygen and other contaminants on the surface of materials acs.orgscience.gov. AES, along with XPS and SIMS, is also employed in the study of passive films on metals and alloys, providing insights into their chemical composition and depth profiles rsc.org.

Table 6.3.1: Elemental Composition Mapping Findings for Praseodymium Borides

| Technique | Material/Context | Key Finding | Source(s) |

| EDS | Amorphous Pr-doped borate glasses | Confirmed glass composition | researchgate.net |

| EDS | LaₓPr₁₋ₓB₆ powders | Mapping indicated Pr atoms occupied La sites, confirming solid solution formation. | researchgate.net |

| EDS | Pr-doped zirconia powders | Showed homogeneous chemical composition and incorporation of Pr³⁺ ions into Zr⁴⁺ sites. | science.gov |

| EDS | TiB₁.₅–TaB₂–NbB₂–VB₂ composite | Exemplified elemental mapping of a multi-component boride ceramic. | researchgate.net |

| AES | Amorphous 225Ac-doped Pr boride films | Depth profiling revealed a uniform Pr/B ratio. | osti.govacs.org |

| AES | Praseodymium foil samples | Detected residual oxygen (~10 at. %) in the surface region after Ar ion sputtering. | science.gov |

Alpha Spectrometry for Controlled Emission Studies

Alpha spectrometry is a technique used to measure the energy and intensity of alpha particles emitted from radioactive isotopes. Its application in the context of praseodymium borides is primarily related to the development of advanced materials for targeted alpha therapy (TAT), particularly using the isotope Actinium-225 (B1199940) (²²⁵Ac).

Research has demonstrated the deposition of amorphous 225Ac-doped this compound films on substrates like glass and Si(100) at elevated temperatures (e.g., 300 °C) using volatile praseodymium complexes as precursors osti.govacs.orgillinois.eduosti.gov. These refractory boride films are designed to encapsulate the alpha-emitting ²²⁵Ac. Alpha emission spectra of these films are well-resolved, indicating that the alpha particles can escape the film matrix to irradiate surrounding tissues osti.govacs.orgosti.gov. The high resolution of the alpha energy spectrum suggests suitability for applications such as radioactive implants for brachytherapy osti.govacs.orgillinois.eduosti.gov. The boride matrix itself offers advantages, being chemically inert under physiological conditions and potentially preventing the premature release of daughter radionuclides, which is a significant benefit for therapeutic efficacy acs.orgosti.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy for Bonding Analysis

FTIR analysis has been employed to confirm the physical characteristics of glass hosts used in praseodymium-doped glasses researchgate.netresearchgate.net. In these studies, FTIR data explored bonding parameters and highlighted the ionic nature of bonding within the glass matrices researchgate.netresearchgate.net. While specific FTIR absorption bands directly attributable to Pr-B or B-B vibrations in crystalline praseodymium borides are not detailed in the provided results, FTIR is a standard method for identifying characteristic vibrational fingerprints of different chemical bonds.

Optical Absorption Spectroscopy for Electronic Transitions

Optical absorption spectroscopy measures how a material absorbs light across a range of wavelengths, providing direct information about electronic transitions between energy levels within the material. For praseodymium compounds, this technique is particularly insightful due to the characteristic f-f electronic transitions of the Pr³⁺ ion.

Optical absorption spectra of praseodymium-doped materials, including glasses and borides, reveal distinct absorption bands corresponding to electronic transitions from the ground state (typically ³H₄ for Pr³⁺) to various excited states researchgate.netnih.govznaturforsch.comnih.gov. These transitions include those to states such as ³H₆, ³F₂, ³F₃, ⁴F₄, ¹G₄, ¹D₂, and ³P₀,₁,₂ researchgate.netnih.gov. The positions and intensities of these absorption bands are sensitive to the local environment and chemical bonding of the praseodymium ions znaturforsch.com. For example, in LaₓPr₁₋ₓB₆, the absorption valley shifts with increasing Pr doping, indicating changes in electronic structure and visible light transparency researchgate.net. The Judd-Ofelt theory is often applied to analyze these absorption spectra, allowing for the calculation of intensity parameters that describe the probability of these electronic transitions researchgate.netnih.govznaturforsch.com. These parameters can, in turn, provide information about the symmetry and nature of the Pr³⁺ ion's coordination environment znaturforsch.com.

Table 6.6.1: Representative Optical Absorption Transitions of Pr³⁺ in Praseodymium-Containing Materials

| Transition (Ground → Excited) | Wavenumber (cm⁻¹) | Wavelength (nm) | Notes | Source(s) |

| ³H₄ → ³H₆, ³F₂ | ~5133 | ~1948 | Absorption band | nih.gov |

| ³H₄ → ³F₃,₄ | ~6595 | ~1516 | Absorption band | nih.gov |

| ³H₄ → ¹G₄ | ~9851 | ~1015 | Absorption band | nih.gov |

| ³H₄ → ¹D₂ | ~16882 | ~592 | Absorption band | nih.gov |

| ³H₄ → ³P₀,₁,₂ | ~21773 | ~460 | Group of absorption bands | nih.gov |

| LaB₆ absorption valley | - | 591 | Baseline for comparison in LaₓPr₁₋ₓB₆; shifts to 596.3–612.9 nm with Pr doping. | researchgate.net |

| ³H₄ → ³P₂ | - | ~450 | Excitation wavelength used to probe luminescence; leads to ³P₀ via non-radiative relaxation. | nih.gov |

List of Compound Names Mentioned:

this compound (PrB₆)

Praseodymium hexaboride (PrB₆)

this compound (PrB₄)

this compound (PrBₓ)

Praseodymium hexaboride (PrB₆)

this compound (REO)

this compound films

Praseodymium borate glasses

Praseodymium hexaboride (PrB₆)

LaₓPr₁₋ₓB₆

RERu₄B₄ (where RE = Ce, Pr, Nd, Sm)

PrRh₄.₈B₂

Pr(H₃BNMe₂BH₃)₃

Pr(thd)₃

225Ac-doped this compound films

Computational and Theoretical Investigations of Praseodymium Borides

First-Principles Calculations for Structure and Stability Prediction

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental in predicting the crystal structure and thermodynamic stability of praseodymium boride phases. These calculations solve the quantum mechanical equations governing the electrons in the material to determine the total energy of a given atomic arrangement. By comparing the formation energies of various candidate structures, scientists can identify the most stable phases and construct theoretical convex hulls to predict phase equilibria.

Researchers use these computational techniques to calculate key structural parameters such as lattice constants, bond lengths, and atomic positions. The accuracy of these predictions is often validated by comparison with experimental data from X-ray diffraction (XRD). For instance, calculations for various transition metal and rare-earth borides show close agreement between theoretically determined lattice parameters and experimental results. researchgate.netuspex-team.org

The stability of a predicted phase is confirmed by ensuring it has a lower formation energy than any combination of other competing phases or elements. uspex-team.org Furthermore, dynamical stability is assessed by calculating the phonon dispersion spectra; the absence of imaginary frequencies across the Brillouin zone indicates that the structure is dynamically stable and will not spontaneously distort. uspex-team.orgacs.org Evolutionary algorithms and global optimization techniques are often coupled with first-principles calculations to systematically search for and identify stable crystal structures without prior experimental knowledge. uspex-team.org

| Compound/Phase | Method | Predicted Property | Value | Reference |

|---|---|---|---|---|

| PrRu4B4 | XRD Refinement | Lattice Parameters (a, c) | a = 751.3(2) pm, c = 1507.1(5) pm | researchgate.net |

| MoB5 (Pmmn) | Evolutionary Search (DFT) | Stability | Identified as a stable phase | uspex-team.org |

| WB2 (ReB2-type) | DFT | Stability | Stable at zero pressure | rsc.org |

| Pr2BC | Single Crystal XRD | Lattice Parameters (a, b, c, β) | a=13.088 Å, b=3.6748 Å, c=9.488 Å, β=131.03° | core.ac.uk |

Simulations of Electronic and Magnetic Interactions and Exchange Mechanisms

Simulations are crucial for unraveling the complex electronic and magnetic properties of praseodymium borides, which are governed by the behavior of Praseodymium's 4f electrons. Theoretical models are used to calculate the electronic band structure and density of states (DOS), revealing whether a compound is metallic, semiconducting, or insulating. researchgate.net The magnetic properties of a material depend on factors such as the spectroscopic state of the f-electrons, the crystalline electric field (CEF), exchange interactions, and hybridization. idu.ac.id

For praseodymium compounds, a key area of investigation is the competition between the crystal-field (CF) effect and inter-site magnetic exchange interactions. arxiv.org The CF effect, which is the interaction of the 4f electrons with the electric field created by the surrounding ions, can split the degenerate energy levels, potentially leading to a non-magnetic singlet ground state. arxiv.org This is a unique feature of elemental Pr, which, despite having a partially filled 4f shell, does not exhibit magnetic ordering due to a well-isolated singlet CF ground state. arxiv.org

Computational models combining DFT with more advanced techniques like Dynamical Mean-Field Theory (DMFT) can determine the CF potential and calculate the intersite exchange interactions. arxiv.org These simulations can predict whether the exchange interactions are strong enough to overcome the CF splitting and induce a magnetically ordered state. arxiv.org The analysis of bonding through tools like the Electron Localization Function (ELF) and Bader charge analysis helps to characterize the nature of the chemical bonds, which can range from ionic and covalent to metallic. acs.orgcore.ac.uk

| Compound/System | Method | Predicted Property | Finding | Reference |

|---|---|---|---|---|

| dhcp Pr | DFT+DMFT | Magnetic Ground State | Non-magnetic singlet ground state due to crystal-field effect overpowering exchange interactions. | arxiv.org |

| Pr4+ Oxides | Spectroscopy & Theory | Electronic Structure | Unusual 4f orbital participation in bonding and hybridization with ligand electrons. | escholarship.org |

| PrH2 / PrH3 | DFT | Electronic & Magnetic State | PrH2 is metallic; PrH3 is half-metallic. Both are stable in a ferromagnetic state at zero pressure. | researchgate.net |